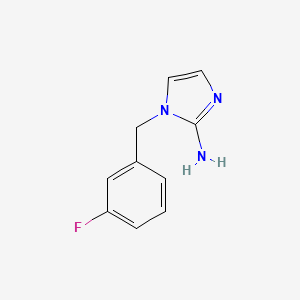

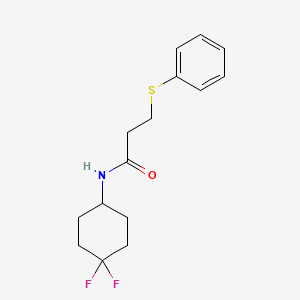

1-(3-Fluorobenzyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorobenzyl)-1H-imidazol-2-amine, also known as FBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FBA is a small molecule that belongs to the class of imidazole-based compounds and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Catalysis in Chemical Reactions Ruthenium(II) complexes incorporating ligands like imidazol-2-ylidene and 1,2,3-triazol-5-ylidene have shown significant efficiency in C-N bond formation via a hydrogen-borrowing strategy. These complexes, including those with 1-(3-Fluorobenzyl)-1H-imidazol-2-amine, facilitate various chemical reactions under solvent-free conditions, demonstrating their potential in homogeneous catalysis (Donthireddy, Illam, & Rit, 2020).

Synthesis of Radioligands for Imaging The compound has been used in the synthesis of radioligands like fluoroproxyfan, a potential histamine H3 receptor ligand, for clinical PET studies. This illustrates its role in creating tools for medical imaging and diagnostics (Iwata et al., 2000).

Organic Synthesis and Functional Group Transformations The compound has applications in organic synthesis, such as the copper-mediated direct C3 amination of imidazopyridines using N-fluorobenzenesulfonimide as the amino source. This method exhibits broad substrate scope and functional group tolerance, showing the compound's versatility in chemical transformations (Lu et al., 2018).

CO2 Capture and Environmental Applications The compound can be used to create ionic liquids that react reversibly with CO2, sequestering the gas as a carbamate salt. This demonstrates its potential use in environmental applications, particularly in CO2 capture and sequestration (Bates et al., 2002).

Fluorescent Probes for Biological Imaging Palladium-catalyzed amination allows the synthesis of 1,2-disubstituted (hetero)aryl fused imidazoles, serving as fluorescent probes with tunable fluorescence emission. These compounds can be applied in live cell imaging, highlighting their utility in biological research (Zhao et al., 2011).

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABQCGFEDAZRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2904808.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(4-((1H-pyrazol-1-yl)methyl)phenyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2904813.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)